4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline
Description
Properties
CAS No. |
1562692-35-6 |
|---|---|
Molecular Formula |
C13H9ClF3NO2S |
Molecular Weight |
335.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride and aniline.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride is added to a solution of aniline in the chosen solvent, followed by the addition of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The aniline moiety allows it to engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced forms.
Scientific Research Applications
4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]aniline, also known by its CAS number 1562692-35-6, is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
The compound features a sulfonamide group attached to an aniline moiety, with a trifluoromethyl substituent that enhances its chemical reactivity and biological activity. The presence of chlorine also contributes to its unique properties.
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.
Enzyme Inhibition : This compound has been identified as a reversible inhibitor of specific kinases involved in cancer signaling pathways. By inhibiting these enzymes, it may disrupt tumor growth and proliferation, making it a potential candidate for targeted cancer therapies.
Antimicrobial Properties
The compound demonstrates notable antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is primarily attributed to membrane disruption and inhibition of essential enzymatic processes within the bacteria.
Mechanism of Action : The biological activity of this compound involves interactions with various molecular targets such as enzymes and receptors. Its sulfonamide group allows it to form covalent bonds with target biomolecules, modulating biological pathways and influencing cellular functions.
Chemical Synthesis Applications
As a versatile intermediate in organic synthesis, this compound can be used to create more complex molecules. Its unique structure enables the formation of various derivatives through chemical reactions like nucleophilic substitution and electrophilic aromatic substitution.
Case Study 1: Anticancer Effects
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant dose-dependent response with an IC50 value suggesting effective concentrations for therapeutic use. The study highlighted the compound's ability to induce apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
Research conducted by the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against common pathogens. The findings showed that it effectively inhibited bacterial growth by disrupting cell membranes and interfering with metabolic processes, supporting its potential use as an antibacterial agent.
Mechanism of Action
The mechanism of action of 4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its role as an enzyme inhibitor and in various biochemical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Halogenated Trifluoromethyl Anilines
The compound’s closest analogs include halogenated trifluoromethyl anilines such as:
- 4-Chloro-3-(trifluoromethyl)aniline : A precursor in kinase inhibitors (e.g., sorafenib and regorafenib) .
- 4-Fluoro-3-(trifluoromethyl)aniline: Studied for nonlinear optical (NLO) properties due to its vibrational characteristics .
- 4-Bromo-3-(trifluoromethyl)aniline : Used in theoretical and experimental vibrational analyses .
Key Differences :
- Electronic Effects : The sulfonyl group in 4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline introduces stronger electron-withdrawing effects compared to halogens alone, reducing the nucleophilicity of the aniline’s -NH₂ group.
Sulfonyl-Containing Derivatives
Sulfonyl groups are critical in bioactive molecules. Examples include:
- 4-Tolyl sulfonylurea derivatives : Synthesized from 4-(trifluoromethyl)aniline, these compounds exhibit enhanced hydrogen-bonding interactions, improving receptor binding in drug candidates .
- N,N-Di-sulfonylated anilines : Structures like 4-chloroaniline-N,N-di-toluene-p-sulfonamide demonstrate steric and electronic modifications that alter reactivity .
Comparison :
- Reactivity : The target compound’s single sulfonyl group balances steric bulk and electronic effects, unlike N,N-di-sulfonylated analogs, which may hinder further functionalization .
Pharmaceutical Intermediates
4-Chloro-3-(trifluoromethyl)aniline is a key intermediate in drugs like sorafenib (a kinase inhibitor) . The sulfonylated derivative could serve as a modified intermediate with distinct pharmacokinetic properties:
Vibrational and Spectral Properties
Studies on 4-fluoro-3-(trifluoromethyl)aniline reveal strong C-F and C-Cl vibrational modes, which are red-shifted in the sulfonylated derivative due to electron withdrawal by -SO₂ . This property is critical for NLO materials, where electron-deficient aromatic systems enhance hyperpolarizability .
Biological Activity
4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline, also known as B6163316, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- CAS Number: 1562692-35-6
- Molecular Formula: C13H10ClF3N2O2S
- Molecular Weight: 348.74 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit the activity of certain kinases, particularly Raf kinase, which plays a crucial role in cell signaling pathways involved in tumor growth and angiogenesis . This inhibition can lead to reduced proliferation of cancer cells and potential therapeutic effects in oncology.
Anticancer Properties
Recent studies indicate that compounds containing the trifluoromethyl group exhibit significant anticancer activity. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrated notable antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of approximately 15.7 µM, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. It was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus, exhibiting inhibition zones comparable to established antibiotics .
Study on Anticancer Activity
A comprehensive study by Suwito et al. assessed the cytotoxicity of various aminochalcones, including derivatives similar to this compound. The results indicated that the presence of the trifluoromethyl group significantly enhanced anticancer activity compared to other structural variants .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| B6163316 | MCF-7 | 15.7 |
| Control | MDA-MB-231 | 33.9 |
Mechanistic Insights
The mechanism underlying the anticancer effects involves the induction of apoptosis in cancer cells rather than necrosis. This was evidenced by increased p53 expression in treated cells, suggesting that the compound activates cellular pathways leading to programmed cell death .
Q & A
Q. What established synthetic routes are available for 4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonation of 4-chloro-3-(trifluoromethyl)aniline using benzenesulfonyl chloride under basic conditions (e.g., pyridine or NaOH). Key steps include:
Sulfonation : React the aniline derivative with benzenesulfonyl chloride at 0–5°C to minimize side reactions.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Alternative routes involve coupling sodium sulfinates with aryl halides via transition-metal catalysis (e.g., CuI/1,10-phenanthroline) under reflux in DMF .
- Critical Factors : Temperature control during sulfonation prevents decomposition, while catalyst loading in metal-mediated routes affects reaction efficiency.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the aromatic proton environment and sulfonyl group integration. The deshielding effect of the trifluoromethyl group (~δ 120–125 ppm in F NMR) is diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 369.97) and isotopic patterns from chlorine .
- X-ray Crystallography : Resolves structural ambiguities (e.g., sulfonyl group geometry), as demonstrated in related sulfonamide structures .
Q. What impurities are commonly observed during synthesis, and how are they analyzed?
- Methodological Answer :
- Common Impurities : Unreacted starting materials (e.g., 4-chloro-3-(trifluoromethyl)aniline), sulfonic acid byproducts, or positional isomers (e.g., 3-sulfonyl derivatives).
- Analytical Methods :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to separate impurities. Retention times for major impurities are typically 2–3 minutes shorter than the target compound .
- TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane (1:3); the product has an R ~0.5 .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
- Methodological Answer : Conflicting reports may arise from solvent polarity or competing reaction pathways. To address this:
Controlled Kinetic Studies : Compare reaction rates in polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents.
Isolation of Intermediates : Use low-temperature NMR to trap intermediates (e.g., Meisenheimer complexes) in SNAr reactions.
Computational Modeling : Apply density functional theory (DFT) to assess activation barriers for competing pathways (e.g., sulfonyl group vs. trifluoromethyl participation) .
Q. What experimental designs optimize the compound’s application in kinase inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonyl or trifluoromethyl groups. Test inhibitory activity against kinases (e.g., EGFR) via enzymatic assays.
- Molecular Docking : Use software like AutoDock Vina to predict binding modes in kinase ATP pockets. Prioritize analogs with stronger hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
- In Vitro Validation : Conduct cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa) to correlate docking scores with biological activity .
Q. How do electronic effects of the sulfonyl and trifluoromethyl groups influence electrochemical behavior?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Perform scans in acetonitrile/water (1:1) with a glassy carbon electrode. The sulfonyl group exhibits reduction peaks at −1.2 V (vs. Ag/AgCl), while the trifluoromethyl group stabilizes the aromatic ring, shifting oxidation potentials .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing effects. The sulfonyl group lowers LUMO energy, enhancing electrophilicity .
Data Contradiction Analysis
Q. Discrepancies in reported solubility: How to reconcile variations across studies?
- Methodological Answer :
- Solvent Screening : Test solubility in 20+ solvents (e.g., DMSO, THF, chloroform) using a nephelometer. Note that DMSO solubility >50 mg/mL suggests suitability for biological assays .
- Temperature-Dependent Studies : Measure solubility at 25°C vs. 37°C to assess thermal effects.
- Meta-Analysis : Compare literature data with controlled lab results; discrepancies often arise from impurities or unstated cosolvents .
Tables for Key Data
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Conditions | Key Reference |
|---|---|---|---|
| Sulfonation | 65–75 | 0–5°C, pyridine | |
| Cu-Catalyzed Coupling | 82 | DMF, 100°C, 12 h |
Q. Table 2: Common Impurities and Retention Times (HPLC)
| Impurity | Retention Time (min) | Relative Area (%) |
|---|---|---|
| Starting Material | 3.2 | 5–8 |
| Sulfonic Acid Byproduct | 4.5 | 2–3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
